Physicochemical Profiling and Synthetic Methodologies of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone
Physicochemical Profiling and Synthetic Methodologies of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-34-3) is a highly specialized dihydrochalcone derivative[1]. Structurally, it features an electron-deficient 3,5-difluorophenyl ring linked via a flexible ethylene bridge to a 3-methoxyphenyl moiety. In modern drug discovery, dihydrochalcones are prized for their conformational flexibility and ability to act as scaffolds for various biological targets[2]. The strategic incorporation of fluorine atoms enhances metabolic stability, while the methoxy group provides a critical hydrogen bond acceptor, making this molecule an excellent candidate for structure-activity relationship (SAR) studies.
This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, synthesis, and analytical characterization of this compound.
Molecular Architecture and Physicochemical Properties
Understanding the intrinsic properties of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone is critical for predicting its behavior in biological assays and chromatographic systems. The data below is synthesized from commercial standards and structural analogs[1][3].
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Mechanistic Implication |
| Molecular Formula | C₁₆H₁₄F₂O₂ | Defines the exact atomic composition. |
| Molecular Weight | 276.28 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability[1]. |
| Exact Mass | 276.0962 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| LogP (Predicted) | ~3.79 | High lipophilicity drives lipid membrane permeability but requires organic solvents for assay stock solutions[3]. |
| TPSA | 26.3 Ų | Low Topological Polar Surface Area indicates excellent potential for blood-brain barrier (BBB) penetration[3]. |
| Hydrogen Bond Donors | 0 | Lack of H-donors reduces desolvation energy penalties during target binding. |
| Hydrogen Bond Acceptors | 2 | The carbonyl and methoxy oxygens serve as key interaction points for target proteins. |
| Rotatable Bonds | 5 | Provides the flexibility needed to adopt multiple binding conformations. |
Mechanistic Rationale for Structural Features
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The 3,5-Difluorophenyl Motif: Fluorine substitution is a classic bioisosteric replacement. The high electronegativity of fluorine lowers the HOMO energy of the aromatic ring, significantly increasing resistance to oxidative metabolism by Cytochrome P450 enzymes.
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The 3-Methoxyphenyl Motif: The meta-methoxy group provides a hydrogen bond acceptor while maintaining overall lipophilicity. The meta-position is often preferred over ortho-substitution to avoid steric clashes that could lock the molecule into an unfavorable conformation.
Synthetic Workflow: From Chalcone to Dihydrochalcone
The synthesis of dihydrochalcones typically relies on a two-step process: a Claisen-Schmidt condensation to form an α,β -unsaturated ketone (chalcone), followed by selective catalytic hydrogenation[2][4].
Figure 1: Synthetic workflow for 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone.
Step-by-Step Synthesis Protocol
Phase 1: Claisen-Schmidt Condensation
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Preparation: Dissolve 1.0 eq of 3,5-difluoroacetophenone and 1.0 eq of 3-methoxybenzaldehyde in absolute ethanol (0.5 M concentration).
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Catalysis: Slowly add 10% aqueous NaOH (0.5 eq) dropwise at 0°C.
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Causality: Base catalysis deprotonates the acetophenone to form a nucleophilic enolate, which attacks the electrophilic aldehyde. The reaction is kept cold initially to prevent side reactions (e.g., Cannizzaro reaction).
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Reaction: Stir at room temperature for 12 hours. The dehydration of the aldol intermediate is thermodynamically driven by the formation of a fully conjugated system.
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Self-Validating Checkpoint: Run a TLC (Hexane:EtOAc 8:2). The intermediate chalcone will appear as a new, lower Rf spot with intense UV absorbance due to extended π -conjugation.
Phase 2: Selective Catalytic Hydrogenation
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Preparation: Dissolve the purified chalcone in ethyl acetate (EtOAc).
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Causality: EtOAc is chosen over protic solvents (like methanol) to maximize the solubility of the lipophilic chalcone and minimize the risk of catalyst poisoning or ether cleavage[5].
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight) under an inert argon atmosphere[4].
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Hydrogenation: Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 3-5 hours.
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Causality: Pd/C at 1 atm selectively adsorbs and reduces the electron-rich C=C double bond. The mild pressure prevents the over-reduction of the carbonyl (C=O) group into a secondary alcohol.
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Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate in vacuo.
Analytical Characterization and Self-Validating Quality Control
To ensure the integrity of the synthesized or procured compound, a robust analytical workflow must be employed.
Figure 2: Analytical logic and characterization workflow for structural validation.
Step-by-Step LC-MS Protocol
This protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight (276.28 g/mol ) and assess purity[1].
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System Suitability (Self-Validation):
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Run a solvent blank (100% Acetonitrile) to establish a baseline and rule out column carryover.
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Run a reference standard (e.g., caffeine) to verify mass accuracy and detector sensitivity.
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Sample Preparation: Dissolve 1 mg of 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone in 1 mL of HPLC-grade Acetonitrile. Dilute 1:100 in the initial mobile phase.
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Chromatography:
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Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).
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Causality: The high lipophilicity (LogP ~3.79) of the compound necessitates a non-polar stationary phase to achieve adequate retention.
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Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
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Gradient: 5% B to 95% B over 10 minutes.
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Mass Spectrometry (ESI+):
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Operate the MS in Electrospray Ionization positive mode.
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Causality: Formic acid in the mobile phase acts as an ion-pairing agent and facilitates the protonation of the carbonyl or ether oxygen, generating a strong [M+H]⁺ adduct.
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Data Interpretation: Look for a dominant peak at m/z 277.10 (Exact Mass 276.0962 + 1.0078 for H⁺).
NMR Structural Confirmation Checkpoint
To confirm the success of the hydrogenation step, analyze the ¹H NMR spectrum. The self-validating proof of reduction is the disappearance of the trans-alkene doublet signals (typically around δ 7.4–7.8 ppm with a large coupling constant J≈16 Hz) and the appearance of two distinct triplet-like multiplets around δ 3.0–3.3 ppm, corresponding to the newly formed -CH₂-CH₂- ethylene bridge[4].
Conclusion
3',5'-difluoro-3-(3-methoxyphenyl)propiophenone is a structurally optimized dihydrochalcone with a molecular weight of 276.28 g/mol . Its unique combination of a difluorinated electron-deficient ring and a methoxy-substituted aromatic system provides an ideal balance of metabolic stability and target-binding capability. By utilizing the self-validating synthetic and analytical protocols outlined in this guide, researchers can ensure high-fidelity production and characterization of this compound for downstream pharmaceutical applications.
References
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National Center for Biotechnology Information (NCBI). "Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst". PubMed Central. URL: [Link]
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Taylor & Francis. "Dihydrochalcone derivatives as promising antifoulants: synthesis, bioactivity evaluation and performance in coatings". Biofouling Journal. URL: [Link]
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Arkivoc. "Synthetic strategies for dihydrochalcones". Arkat USA. URL: [Link]
Sources
- 1. 3',5'-difluoro-3-(3-methoxyphenyl)propiophenone | 898775-34-3 [sigmaaldrich.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemscene.com [chemscene.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
